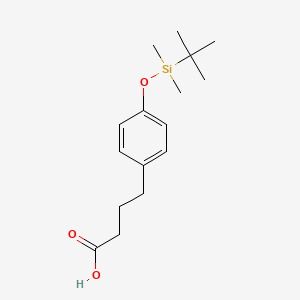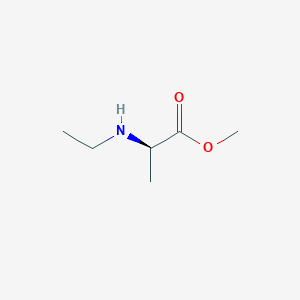
8-Hydroxy-7-nitroquinolin-1-ium-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy-7-nitroquinolin-1-ium-1-olate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities and applications. This compound is characterized by the presence of a hydroxyl group at the 8th position and a nitro group at the 7th position on the quinoline ring, which significantly influences its chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-nitroquinolin-1-ium-1-olate typically involves the nitration of 8-hydroxyquinoline. This process can be achieved through the reaction of 8-hydroxyquinoline with nitric acid under controlled conditions. The nitrosation of 8-hydroxyquinoline followed by oxidation of the nitroso derivative using nitric acid is a common method .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
8-Hydroxy-7-nitroquinolin-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolin-1-ium-1-olate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.
科学的研究の応用
8-Hydroxy-7-nitroquinolin-1-ium-1-olate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 8-Hydroxy-7-nitroquinolin-1-ium-1-olate involves its interaction with various molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity and binding properties. The compound can chelate metal ions, which is essential for its biological activities. It can also interact with DNA and proteins, influencing cellular processes and exhibiting antimicrobial effects .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its broad-ranging biological activities.
5-Nitro-8-hydroxyquinoline: Another derivative with similar properties but different substitution patterns.
8-Mercaptoquinoline: A thiol analogue with distinct chemical properties.
Uniqueness
8-Hydroxy-7-nitroquinolin-1-ium-1-olate is unique due to the specific positioning of the hydroxyl and nitro groups, which significantly influence its chemical reactivity and biological activities. This unique structure allows it to exhibit distinct properties compared to other quinoline derivatives .
特性
分子式 |
C9H6N2O4 |
|---|---|
分子量 |
206.15 g/mol |
IUPAC名 |
7-nitro-1-oxidoquinolin-1-ium-8-ol |
InChI |
InChI=1S/C9H6N2O4/c12-9-7(11(14)15)4-3-6-2-1-5-10(13)8(6)9/h1-5,12H |
InChIキー |
MLJJPDYENBZCBG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])O)[N+](=C1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3,6-diazatricyclo[6.1.1.0,1,6]decane-3-carboxylate](/img/structure/B13468917.png)




![3,3-Diphenylspiro[3.3]heptan-1-one](/img/structure/B13468955.png)
![Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride](/img/structure/B13468957.png)

![rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13468961.png)
![1-{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride](/img/structure/B13468965.png)
![[4-(Methoxymethyl)oxan-4-yl]methanethiol](/img/structure/B13468973.png)
![(1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13468989.png)

![6-Methylidenespiro[2.5]octane](/img/structure/B13469002.png)
